methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate
Description
This compound belongs to the pyrano[3,2-b]pyran family, characterized by a fused bicyclic pyran scaffold. Key structural features include:
- 2-Nitrophenyl substituent at position 4, introducing strong electron-withdrawing effects and steric bulk.
- Methyl ester at position 3, which influences solubility and reactivity.
- Amino group at position 2, contributing to hydrogen-bonding interactions and pharmacological relevance.
Properties
IUPAC Name |
methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O8/c1-25-17(22)13-12(9-4-2-3-5-10(9)19(23)24)15-14(27-16(13)18)11(21)6-8(7-20)26-15/h2-6,12,20H,7,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNCBRMSRLGETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3[N+](=O)[O-])OC(=CC2=O)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted aromatic compounds and various reagents to introduce the amino, hydroxymethyl, and nitrophenyl groups. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the nitro group would produce an amino derivative.
Scientific Research Applications
Methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison
Key Observations :
- Steric effects : The 2-nitrophenyl group introduces greater steric hindrance compared to para-substituted analogs, which may influence crystal packing and solubility .
Functional Group Variations: Ester vs. Carbonitrile
Table 2: Functional Group Impact
Key Observations :
- Ester vs. nitrile : Esters (target compound) offer hydrolytic stability under physiological conditions, whereas nitriles (e.g., ) are more reactive in click chemistry or cycloaddition reactions .
- Spectroscopic differentiation : IR spectra clearly distinguish nitriles (~2190 cm⁻¹) from esters (~1700 cm⁻¹) .
Key Observations :
- Cyclocondensation: Common for pyrano[3,2-b]pyran synthesis, with yields ranging 50–81% depending on substituent compatibility .
Biological Activity
Methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of pyrano[3,2-b]pyran derivatives, including methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyran-3-carboxylate, has been achieved through various methods. A notable approach involves multi-component reactions using aldehydes, malononitrile, and kojic acid under solvent-free conditions with catalysts such as SnCl4/SiO2 nanoparticles. This method has demonstrated high yields and efficiency in producing these complex molecules .
Antitumor Activity
Research indicates that compounds within the pyrano[3,2-b]pyran class exhibit promising antitumor properties. For instance, derivatives have shown significant inhibitory effects against various cancer cell lines. The compound's structure allows it to interact with key biological targets such as cyclin-dependent kinases (CDKs), which are critical in regulating cell cycle progression. The IC50 values for some derivatives against cancer cell lines like WiDr and HeLa have been reported as low as 60.68 μg/mL and 30.89 μg/mL respectively .
Antioxidant Properties
The antioxidant activity of this compound has also been evaluated. Studies have shown that related compounds exhibit significant free radical scavenging activity when tested against standard antioxidants such as α-tocopherol. This property is crucial for potential applications in preventing oxidative stress-related diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrano[3,2-b]pyran derivatives has been documented in various studies. These compounds demonstrate activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the cytotoxic effects of a series of pyrano[3,2-b]pyran derivatives on cancer cell lines and found that modifications to the nitrophenyl group significantly enhanced their antitumor activity .
- Antioxidant Assessment : In vitro assays demonstrated that certain derivatives exhibited superior antioxidant properties compared to traditional antioxidants, suggesting their potential use in nutraceutical applications .
- Antimicrobial Testing : A comprehensive evaluation of various pyrano[3,2-b]pyran derivatives showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for antibiotic development .
Summary Table of Biological Activities
| Activity | IC50 Value (μg/mL) | Tested Cell Lines |
|---|---|---|
| Antitumor | 30.89 | HeLa |
| Antioxidant | N/A | DPPH Scavenging Assay |
| Antimicrobial | N/A | Various Bacterial Strains |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate, and how does the 2-nitrophenyl substituent influence reaction conditions?
- Methodological Answer : Synthesis typically involves multicomponent reactions (MCRs) using aldehydes, β-ketoesters, and malononitrile derivatives. For example, pyrano[3,2-b]pyran derivatives are synthesized via cyclocondensation under acidic or basic catalysis . The 2-nitrophenyl group, being electron-withdrawing, may require adjusted reaction temperatures (e.g., 60–80°C) and prolonged reaction times to overcome reduced nucleophilicity at the aryl ring. Solvent systems like ethanol or DMF are common, with purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for confirming its identity?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : The 2-nitrophenyl group induces deshielding in adjacent protons (e.g., H-4 and H-5) due to electron withdrawal, observed as downfield shifts (~δ 7.5–8.5 ppm for aromatic protons) .
- IR Spectroscopy : Stretching vibrations for nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) and ester carbonyls (~1700 cm⁻¹) confirm functional groups .
- HRMS : Accurate mass analysis ensures molecular formula validation (e.g., [M+H]+ calculated for C₁₇H₁₅N₂O₈: 375.0823) .
Q. What are the predicted physicochemical properties (e.g., solubility, pKa) of this compound, and how do they compare to analogs like the 4-chlorophenyl derivative?
- Methodological Answer :
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) between this compound and its structural analogs be resolved?
- Methodological Answer : Discrepancies arise from substituent electronic effects. For example:
- NMR Comparison : The 2-nitrophenyl group causes stronger deshielding than 4-chlorophenyl, shifting aromatic protons downfield by ~0.3–0.5 ppm. Computational tools (e.g., DFT calculations) model these effects .
- X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms the nitro group’s orientation .
Q. What strategies are effective for optimizing enantiomeric purity in derivatives of this compound, given potential stereochemical complexity?
- Methodological Answer :
- Chiral Catalysts : Use of L-proline or cinchona alkaloids in asymmetric MCRs to induce stereoselectivity at the amino and hydroxymethyl groups .
- Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) separates enantiomers, monitored via circular dichroism (CD) .
Q. How does the 2-nitrophenyl group influence the compound’s reactivity in further functionalization (e.g., hydrogenation, nucleophilic substitution)?
- Methodological Answer :
- Hydrogenation : The nitro group can be selectively reduced to an amine (e.g., using H₂/Pd-C) without affecting the pyran ring. Reaction conditions (pressure, solvent) must avoid over-reduction of ester groups .
- Nucleophilic Substitution : The electron-deficient aryl ring directs electrophilic attacks to meta positions, enabling regioselective sulfonation or halogenation .
Q. What computational approaches predict the biological activity of this compound, and how do they align with in vitro data from structural analogs?
- Methodological Answer :
- Molecular Docking : Targets like cyclooxygenase-2 (COX-2) or kinases are modeled using PyMol or AutoDock. The nitro group may enhance binding via polar interactions .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Nitro derivatives often show enhanced antibacterial activity compared to chloro analogs .
Data Contradiction Analysis
Q. Why do reported melting points for pyrano[3,2-b]pyran derivatives vary significantly across studies, and how can these discrepancies be mitigated?
- Methodological Answer : Variations arise from impurities or polymorphic forms. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
